molecular formula C13H25NO3 B15314756 Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B15314756
M. Wt: 243.34 g/mol
InChI Key: UUUREUKJUBEHQZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group attached to a piperidine ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formaldehyde to introduce the hydroxymethyl group. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)-3,3-dimethylpiperidine-1-carboxylate.

    Reduction: Formation of 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-methanol.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Studied for its potential as a ligand in receptor binding studies and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The carboxylate group can participate in ionic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate: Lacks the 3,3-dimethyl substitution, leading to different steric and electronic properties.

    2-(Hydroxymethyl)-3,3-dimethylpiperidine: Lacks the tert-butyl carboxylate group, affecting its reactivity and solubility.

    Tert-butyl 3,3-dimethylpiperidine-1-carboxylate: Lacks the hydroxymethyl group, altering its potential for hydrogen bonding and biological activity.

Uniqueness

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-8-6-7-13(4,5)10(14)9-15/h10,15H,6-9H2,1-5H3

InChI Key

UUUREUKJUBEHQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1CO)C(=O)OC(C)(C)C)C

Origin of Product

United States

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